molecular formula C11H14O B13759605 2-Methyl-3-(2-methylphenyl)propanal CAS No. 57918-84-0

2-Methyl-3-(2-methylphenyl)propanal

Cat. No.: B13759605
CAS No.: 57918-84-0
M. Wt: 162.23 g/mol
InChI Key: PFTIYHYMOUKOHA-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methylphenyl)propanal is an organic compound with the molecular formula C10H12O. It belongs to the class of phenylpropanes, which are characterized by a phenyl group attached to a propane chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-Methyl-3-(2-methylphenyl)propanal involves the use of palladium acetate as a catalyst. The reaction mixture typically includes iodobenzene, 2-methyl-2-propen-1-ol, and triethylamine in acetonitrile. The reaction is carried out under reflux conditions at 100°C for 11 hours under a nitrogen atmosphere. After the reaction, the product is purified through a series of extractions and distillations .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods may vary depending on the specific requirements of the industrial application .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-methylphenyl)propanal can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(2-methylphenyl)propanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances and flavors due to its pleasant odor

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methylphenyl)propanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(2-methylphenyl)propanal is unique due to its specific structural features, such as the presence of a methyl group on both the phenyl ring and the propane chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-Methyl-3-(2-methylphenyl)propanal, also known as 2-methyl-3-(p-tolyl)propanal, is an organic compound characterized by its pleasant odor and potential biological activities. Its molecular formula is C11_{11}H14_{14}O, and it features a propanal group attached to a methyl-substituted phenyl ring. This compound has garnered interest in both the fragrance industry and therapeutic applications due to its unique chemical properties.

Research indicates that this compound may exhibit biological activity relevant for therapeutic applications. Its mechanism of action involves interactions with various molecular targets, such as enzymes and receptors. The compound can act as a ligand, potentially altering protein activity and influencing metabolic pathways. However, the specific pathways and molecular targets are still under investigation.

Interaction Studies

Studies focusing on the interactions of this compound with biological systems have assessed its binding affinity to proteins and enzymes. These investigations aim to clarify how the compound might influence cellular processes. For instance, preliminary findings suggest that it may modulate enzymatic activities, although detailed studies are necessary to fully elucidate these interactions.

Case Studies

  • Pharmacological Applications : Initial studies have suggested that this compound could have applications in pharmacology, particularly in drug development. Its ability to bind to specific proteins may provide avenues for therapeutic interventions in various diseases.
  • Fragrance Industry : The compound's pleasant odor makes it valuable in the fragrance sector. It has been noted for its strong orange fragrance with jasmine notes, which can enhance scent compositions in perfumery .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
BenzenepropanalLacks the methyl group on the phenyl ringSimpler structure without additional substituents
Cyclamen AldehydeDifferent aromatic ring structureKnown for floral scent; different functional properties
PhenylacetaldehydeDifferent alkyl chain lengthShorter chain than 2-methyl-3-(p-tolyl)propanal

The specific combination of a methyl-substituted phenyl ring and a propanal group in this compound imparts distinct chemical and physical properties not found in these similar compounds.

Research Findings

Recent studies have highlighted various aspects of this compound:

  • Synthesis Methods : The compound can be synthesized through condensation reactions involving tolyl aldehyde and propionaldehyde, followed by hydrogenation. Industrial production methods optimize these routes for higher yields.
  • Biological Impact : Investigations into the biological impact of this compound are ongoing, with some studies suggesting potential antioxidant properties and effects on metabolic processes .

Properties

IUPAC Name

2-methyl-3-(2-methylphenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(8-12)7-11-6-4-3-5-10(11)2/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTIYHYMOUKOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866657
Record name 2-Methyl-3-(2-methylphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57918-84-0
Record name α,2-Dimethylbenzenepropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57918-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(o-tolyl)propanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057918840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methyl-3-(o-tolyl)propionaldehyde
Source European Chemicals Agency (ECHA)
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Record name 2-METHYL-3-(O-TOLYL)PROPANAL
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